molecular formula C27H22N4O B14782194 4-[[2-[2-(Diphenylmethyl)phenyl]-5-tetrazolyl]methyl]phenol

4-[[2-[2-(Diphenylmethyl)phenyl]-5-tetrazolyl]methyl]phenol

Cat. No.: B14782194
M. Wt: 418.5 g/mol
InChI Key: CJHKJKCZZWCRBY-UHFFFAOYSA-N
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Description

4-[[2-[2-(Diphenylmethyl)phenyl]-5-tetrazolyl]methyl]phenol is a complex organic compound with a unique structure that includes a phenol group, a tetrazole ring, and a diphenylmethyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-[2-(Diphenylmethyl)phenyl]-5-tetrazolyl]methyl]phenol typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the reaction of an aromatic nitrile with sodium azide under acidic conditions to form the tetrazole ring. This is followed by the introduction of the diphenylmethyl group through a Friedel-Crafts alkylation reaction. Finally, the phenol group is introduced via nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-[[2-[2-(Diphenylmethyl)phenyl]-5-tetrazolyl]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The tetrazole ring can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like bromine and nitric acid are used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated and nitrated aromatic compounds.

Scientific Research Applications

4-[[2-[2-(Diphenylmethyl)phenyl]-5-tetrazolyl]methyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-[[2-[2-(Diphenylmethyl)phenyl]-5-tetrazolyl]methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron donation, while the tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity to biological targets. The diphenylmethyl group provides hydrophobic interactions, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    4-[[2-[2-(Diphenylmethyl)phenyl]-5-tetrazolyl]methyl]phenol: shares similarities with other tetrazole-containing compounds such as:

Uniqueness

What sets this compound apart is its unique combination of a phenol group, a tetrazole ring, and a diphenylmethyl group, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications and interactions with a wide range of molecular targets.

Properties

Molecular Formula

C27H22N4O

Molecular Weight

418.5 g/mol

IUPAC Name

4-[[2-(2-benzhydrylphenyl)tetrazol-5-yl]methyl]phenol

InChI

InChI=1S/C27H22N4O/c32-23-17-15-20(16-18-23)19-26-28-30-31(29-26)25-14-8-7-13-24(25)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-18,27,32H,19H2

InChI Key

CJHKJKCZZWCRBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3N4N=C(N=N4)CC5=CC=C(C=C5)O

Origin of Product

United States

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